(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835905
InChI: InChI=1S/C9H12N2O2/c1-6-2-3-8(11-5-6)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17835905

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid
Standard InChI InChI=1S/C9H12N2O2/c1-6-2-3-8(11-5-6)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1
Standard InChI Key KVBPECACIRLDIM-ZETCQYMHSA-N
Isomeric SMILES CC1=CN=C(C=C1)[C@H](CC(=O)O)N
Canonical SMILES CC1=CN=C(C=C1)C(CC(=O)O)N

Introduction

(3S)-3-Amino-3-(5-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound features a propanoic acid backbone with an amino group at the third carbon and a methyl-substituted pyridine ring, which enhances its potential biological activity and reactivity .

Synthesis Methods

The synthesis of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid can be achieved through various organic reactions. Industrial production often employs continuous flow chemistry or batch processing techniques to ensure high purity and yield. Common synthetic routes involve starting materials such as pyridine derivatives and amino acids, with advanced techniques like chromatography for purification and NMR spectroscopy for structural confirmation.

Biological Activities and Potential Applications

Research indicates that (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid exhibits significant biological activities, particularly in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter receptors, especially those involved in synaptic transmission and plasticity. Compounds with similar structures have been studied for their roles as neurotransmitter precursors or inhibitors, indicating that this compound may influence pathways related to neuroprotection and neurodegenerative diseases.

Potential Applications Table

FieldPotential Use
NeuropharmacologyInteraction with neurotransmitter receptors
NeuroprotectionInfluence on pathways related to neurodegenerative diseases
Medicinal ResearchExploration of pharmacological properties

Comparison with Similar Compounds

Several compounds share structural similarities with (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid, including:

  • (3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid: Features a different pyridine substitution pattern.

  • (3R)-3-Amino-3-(5-methylpyridin-2-yl)propanoic acid: The enantiomer of the (3S)-isomer.

  • (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid: Contains bromine substitution, altering reactivity.

Similar Compounds Table

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acidDifferent pyridine substitution pattern
(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanoic acidEnantiomer of the (3S)-isomer
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acidContains bromine substitution, altering reactivity

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